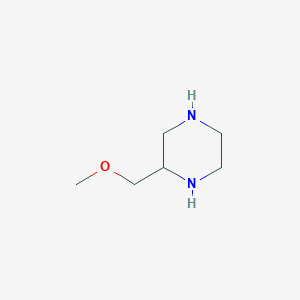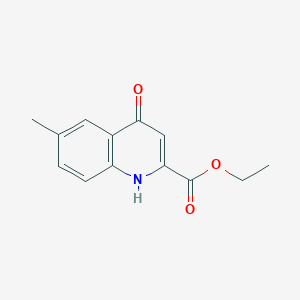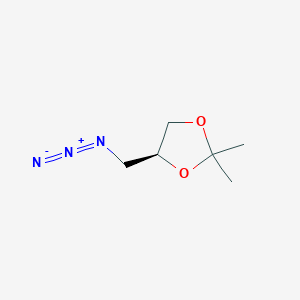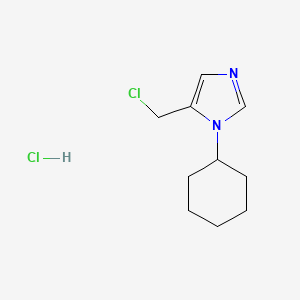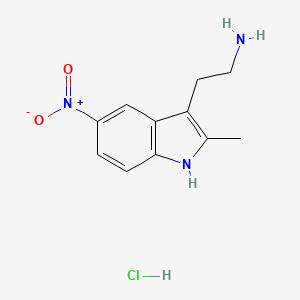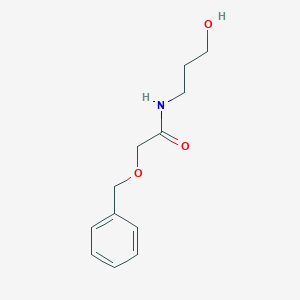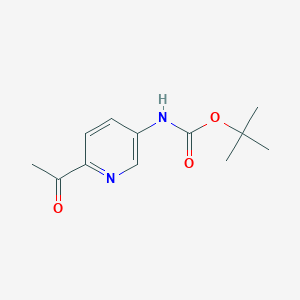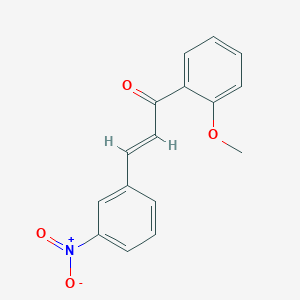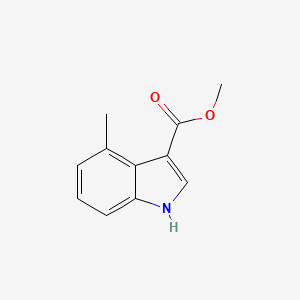
methyl 4-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 4-methyl-1H-indole-3-carboxylate (MMI) is a synthetic derivative of indole-3-carboxylic acid (ICA). It is a white crystalline solid that is soluble in methanol and ethanol. MMI is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including “methyl 4-methyl-1H-indole-3-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Preparation of Nitric Oxide Synthesis (nNOS) Inhibitors
“Methyl 4-methyl-1H-indole-3-carboxylate” is used as a reactant for the preparation of nitric oxide synthesis (nNOS) inhibitors . These inhibitors are used in the treatment of neurodegenerative disorders.
Preparation of Protein Kinase C Alpha (PKCα) Inhibitors
This compound is also used in the preparation of protein kinase C alpha (PKCα) inhibitors . PKCα inhibitors have potential therapeutic applications in cancer treatment.
Preparation of Kinase Insert Domain Receptor (KDR) Inhibitors
“Methyl 4-methyl-1H-indole-3-carboxylate” is used in the preparation of kinase insert domain receptor (KDR) inhibitors . KDR inhibitors are used in the treatment of various types of cancers.
Preparation of Very Late Antigen-4 (VLA-4) Antagonists
This compound is used in the preparation of very late antigen-4 (VLA-4) antagonists . VLA-4 antagonists are used in the treatment of inflammatory diseases.
Preparation of Inhibitors of Human 5-Lipoxygenase
“Methyl 4-methyl-1H-indole-3-carboxylate” is used in the preparation of inhibitors of Human 5-Lipoxygenase . These inhibitors are used in the treatment of asthma and other inflammatory conditions.
Preparation of Serotonin 5-HT4 Receptor Antagonists
This compound is used in the preparation of serotonin 5-HT4 receptor antagonists . These antagonists are used in the treatment of gastrointestinal disorders.
properties
IUPAC Name |
methyl 4-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHEKFWKWPCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



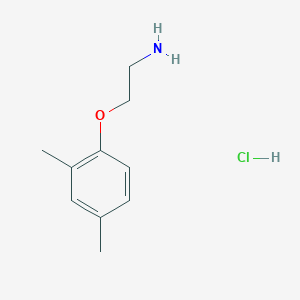
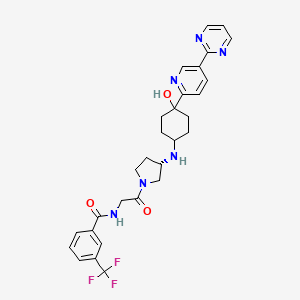
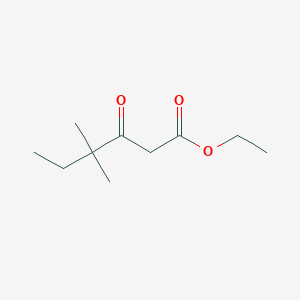
![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
